methyl 3-amino-5-(methylthio)-4H-1,2,4-triazole-4-carboxylate
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Overview
Description
Methyl 3-amino-5-(methylthio)-4H-1,2,4-triazole-4-carboxylate is a heterocyclic compound that belongs to the triazole family This compound is characterized by its unique structure, which includes a triazole ring substituted with amino, methylthio, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-5-(methylthio)-4H-1,2,4-triazole-4-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 3-amino-5-methylthio-1H-1,2,4-triazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-(methylthio)-4H-1,2,4-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Methyl 3-amino-5-(methylthio)-4H-1,2,4-triazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized as an intermediate in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 3-amino-5-(methylthio)-4H-1,2,4-triazole-4-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. The presence of the triazole ring allows for strong interactions with metal ions, which can be crucial in its biological activity. The pathways involved often include inhibition of enzyme activity, disruption of microbial cell walls, and interference with nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methylthio-1H-1,2,4-triazole: Lacks the carboxylate group but shares similar chemical properties.
5-Amino-3-methylthio-1H-1,2,4-triazole: Similar structure but different substitution pattern.
Uniqueness
Methyl 3-amino-5-(methylthio)-4H-1,2,4-triazole-4-carboxylate is unique due to the presence of the carboxylate group, which enhances its solubility and reactivity. This makes it a versatile intermediate in synthetic chemistry and a valuable compound in various research applications .
Properties
Molecular Formula |
C5H8N4O2S |
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Molecular Weight |
188.21 g/mol |
IUPAC Name |
methyl 3-amino-5-methylsulfanyl-1,2,4-triazole-4-carboxylate |
InChI |
InChI=1S/C5H8N4O2S/c1-11-5(10)9-3(6)7-8-4(9)12-2/h1-2H3,(H2,6,7) |
InChI Key |
ZHAOWLUAOQBDIG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1C(=NN=C1SC)N |
Origin of Product |
United States |
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